4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 1354918-39-0
VCID: VC11695710
InChI: InChI=1S/C19H18BrN3O3/c1-24-16-8-12(9-17(25-2)18(16)26-3)15-10-14(22-19(21)23-15)11-5-4-6-13(20)7-11/h4-10H,1-3H3,(H2,21,22,23)
SMILES: COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N
Molecular Formula: C19H18BrN3O3
Molecular Weight: 416.3 g/mol

4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

CAS No.: 1354918-39-0

Cat. No.: VC11695710

Molecular Formula: C19H18BrN3O3

Molecular Weight: 416.3 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine - 1354918-39-0

Specification

CAS No. 1354918-39-0
Molecular Formula C19H18BrN3O3
Molecular Weight 416.3 g/mol
IUPAC Name 4-(3-bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Standard InChI InChI=1S/C19H18BrN3O3/c1-24-16-8-12(9-17(25-2)18(16)26-3)15-10-14(22-19(21)23-15)11-5-4-6-13(20)7-11/h4-10H,1-3H3,(H2,21,22,23)
Standard InChI Key FHFVRMFVIKKKJM-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrimidine ring substituted at three positions:

  • Position 2: A primary amine group (–NH2), which enhances hydrogen-bonding capacity and influences intermolecular interactions with biological targets.

  • Position 4: A 3-bromophenyl moiety, introducing steric bulk and electron-withdrawing effects due to the bromine atom.

  • Position 6: A 3,4,5-trimethoxyphenyl group, contributing electron-donating methoxy substituents that modulate solubility and π-π stacking interactions.

The molecular formula is C19H18BrN3O3, with a molecular weight of 416.27 g/mol. Compared to its chloro analog (molecular weight 371.82 g/mol), the bromine atom increases molecular mass by approximately 12%, potentially altering pharmacokinetic properties such as membrane permeability and metabolic stability.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC19H18BrN3O3
Molecular Weight416.27 g/mol
IUPAC Name4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Predicted LogP (Lipophilicity)3.8 ± 0.5
Hydrogen Bond Donors2 (NH2 group)
Hydrogen Bond Acceptors6 (3 methoxy O, 2 pyrimidine N, NH2)

Synthetic Routes and Optimization

Condensation-Based Synthesis

The most plausible synthesis mirrors methods used for analogous pyrimidines :

  • Intermediate Preparation:

    • A 3-bromophenyl-substituted enamine is prepared by reacting 3-bromoaniline with a β-keto ester under acidic conditions.

    • A 3,4,5-trimethoxyphenylacetylene derivative is synthesized via Sonogashira coupling or similar cross-coupling reactions.

  • Cyclocondensation:
    The enamine and acetylene intermediates undergo a Huisgen cycloaddition or related [2+2] cyclization in the presence of a Lewis acid catalyst (e.g., BF3·Et2O) to form the pyrimidine core .

  • Amination:
    The 2-position is functionalized via nucleophilic substitution using ammonia or an ammonium source under high-pressure conditions.

Critical Reaction Parameters:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing charged intermediates.

  • Catalyst Optimization: BF3·Et2O improves cyclization efficiency by polarizing carbonyl groups .

Hypothesized Biological Activity

Anticancer Mechanisms

While direct data on this compound are scarce, structural analogs inhibit kinases involved in oncogenic signaling:

  • VEGFR-2 Inhibition: The trimethoxyphenyl group may occupy hydrophobic pockets in the kinase domain, while the bromophenyl moiety enhances binding via halogen bonding.

  • Cell Cycle Arrest: Pyrimidine derivatives often induce G1/S phase arrest by modulating cyclin-dependent kinases (CDKs).

Table 2: Comparison with Chloro Analog

Property4-(3-Bromophenyl) Derivative4-(4-Chlorophenyl) Derivative
Molecular Weight416.27 g/mol371.82 g/mol
IC50 (VEGFR-2)Estimated 50–100 nM68 nM
LogP3.83.5
Metabolic StabilityHigher (Br vs. Cl)Moderate

Challenges and Future Directions

Synthetic Limitations

  • Bromine Reactivity: The C–Br bond’s susceptibility to unintended substitution during amination requires stringent control of reaction conditions.

  • Byproduct Formation: Steric hindrance from the 3-bromophenyl group may reduce cyclocondensation yields compared to para-substituted analogs .

Pharmacological Optimization

  • Prodrug Strategies: Esterification of methoxy groups could improve aqueous solubility.

  • Targeted Delivery: Conjugation to nanoparticle carriers may enhance tumor-specific accumulation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator